1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The benzyloxypropyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole: This compound has a similar triazole structure but with additional benzyloxy groups, which may confer different chemical and biological properties.
1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-benzimidazole: This compound contains a benzimidazole ring instead of a triazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and potential biological activities.
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2 |
InChI Key |
LCERJDYNENPIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN2C=C(N=N2)N |
Origin of Product |
United States |
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